molecular formula C23H16ClN3O5S B12037384 4-chloro-N-[4-({(2E)-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide CAS No. 477732-91-5

4-chloro-N-[4-({(2E)-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide

Cat. No.: B12037384
CAS No.: 477732-91-5
M. Wt: 481.9 g/mol
InChI Key: XJPIQCLOFOYIET-DHRITJCHSA-N
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Description

4-chloro-N-[4-({(2E)-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide is a complex organic compound with a molecular formula of C23H16ClN3O5S . This compound is notable for its unique structure, which includes a chromenyl group, a sulfonamide group, and a hydrazino carbonyl linkage. It is primarily used in scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-({(2E)-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide typically involves multiple steps. One common method includes the condensation of 4-oxo-4H-chromen-3-carbaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-({(2E)-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chromenone derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

4-chloro-N-[4-({(2E)-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-({(2E)-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide involves its interaction with various molecular targets. The chromenyl group can intercalate with DNA, potentially inhibiting DNA replication and transcription. The sulfonamide group can interact with enzymes, inhibiting their activity. These interactions can lead to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[4-({(2E)-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with DNA and enzymes makes it a valuable compound for research in various fields .

Properties

CAS No.

477732-91-5

Molecular Formula

C23H16ClN3O5S

Molecular Weight

481.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(4-oxochromen-3-yl)methylideneamino]benzamide

InChI

InChI=1S/C23H16ClN3O5S/c24-17-7-11-19(12-8-17)33(30,31)27-18-9-5-15(6-10-18)23(29)26-25-13-16-14-32-21-4-2-1-3-20(21)22(16)28/h1-14,27H,(H,26,29)/b25-13+

InChI Key

XJPIQCLOFOYIET-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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